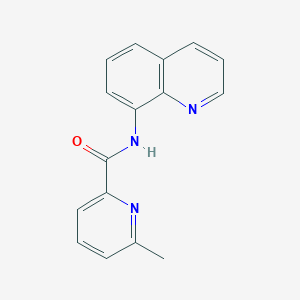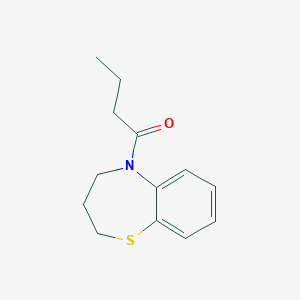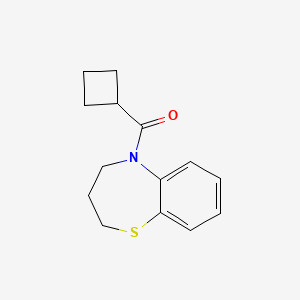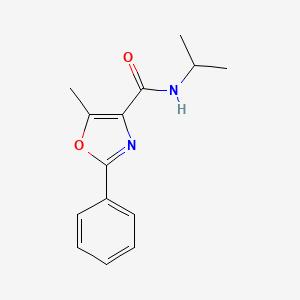![molecular formula C16H19FN2O2 B7471810 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Mecanismo De Acción
As mentioned earlier, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide works by inhibiting the activity of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity by reducing the excitability of neurons. By enhancing GABAergic neurotransmission, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide may have anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide can increase GABA levels in the brain by up to 8-fold, leading to significant changes in neuronal activity. It has also been shown to reduce seizure activity in animal models of epilepsy and to have anxiolytic effects in models of anxiety. Additionally, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide has been found to improve cognitive function and reduce hyperactivity in animal models of Angelman syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide in lab experiments is its high selectivity for GABA transaminase, which minimizes off-target effects. Additionally, its potency allows for the use of lower doses, reducing the risk of toxicity. However, one limitation is that N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide may not be suitable for all experimental models, as its effects may be influenced by factors such as age, sex, and genetic background.
Direcciones Futuras
There are several potential future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another direction is the development of more selective GABA transaminase inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to explore the long-term effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide and its potential for use in clinical settings.
Métodos De Síntesis
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide can be synthesized using a multi-step process involving the reaction of piperidine with cyclopropanecarbonyl chloride, followed by the reaction of the resulting compound with 3-fluorobenzoyl chloride. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has also been investigated as a potential treatment for Angelman syndrome, a rare genetic disorder that affects the nervous system.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-13-3-1-2-12(10-13)15(20)18-14-6-8-19(9-7-14)16(21)11-4-5-11/h1-3,10-11,14H,4-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDUYKUGGHDUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)
![ethyl (2Z)-2-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-[2-(2-methoxyethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B7471742.png)
![2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine](/img/structure/B7471748.png)
![2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)



![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7471787.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7471815.png)


![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)